N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c1-15-5-3-4-6-21(15)30-13-18(12-23(30)32)24(33)28-22-11-16(2)29-31(22)25-27-20(14-34-25)17-7-9-19(26)10-8-17/h3-11,14,18H,12-13H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXKYOOADSCLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC(=CS4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. The thiazole and pyrazole rings in this compound suggest potential inhibition of key inflammatory pathways. Studies have shown that derivatives can modulate cytokine release and inhibit inflammatory mediators such as TNFα in macrophages, indicating a role in managing inflammatory diseases.
| Study | Findings |
|---|---|
| In vitro assays | Significant inhibition of TNFα release observed. |
| Structure activity relationship (SAR) analysis | Certain substitutions enhanced anti-inflammatory potency. |
Antimicrobial Activity
The compound shows promising antimicrobial properties against various pathogens. Similar thiazole-pyrazole derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness through mechanisms such as disruption of bacterial cell walls.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| 10a | E. coli | 62.5 |
| 10b | S. aureus | 31.25 |
| 10c | P. mirabilis | 125 |
These findings suggest that structural modifications can significantly influence antimicrobial potency.
Anticancer Potential
The compound's structural components may contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Pyrazole derivatives have been noted for their ability to inhibit specific kinases involved in tumor growth.
Case Studies :
- Antimicrobial Efficacy Study : A series of thiazole-pyrazole derivatives were screened against common pathogens (E. coli, S. aureus). Findings indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial potency compared to unsubstituted analogs.
- Evaluation of Anti-inflammatory Effects : In vitro assays demonstrated that compounds similar to this target exhibited significant inhibition of TNFα release in macrophages, suggesting a role in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Overview of Analogs
Two structurally related compounds are analyzed for comparison:
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide ()
Structural and Functional Differences
Table 1: Key Structural Features and Hypothetical Bioactivity
Key Observations:
Heterocycle Variations: The target compound’s thiazol-pyrazole system contrasts with ’s thiadiazole and ’s thiazolidinone-pyrazole. ’s thioxo-thiazolidinone core may confer redox activity, unlike the target’s non-sulfur-oxidized pyrrolidine .
’s 4-chlorophenyl group may increase lipophilicity and cytotoxicity relative to the target’s fluorophenyl moiety .
Linker Groups: The target’s carboxamide-pyrazole linkage differs from ’s benzamide-thiazolidinone, which may alter hydrogen-bonding interactions with biological targets.
Physicochemical and Pharmacokinetic Predictions
Table 2: Predicted Properties Based on Structural Features
Notes:
Q & A
Q. What synthetic strategies are employed for constructing the 1,5-diarylpyrazole core in this compound?
The 1,5-diarylpyrazole scaffold is typically synthesized via multi-step condensation reactions. For example, analogous compounds utilize a 1,5-diarylpyrazole template derived from substituted alcohols (e.g., 5-phenyl-1-pentanol), followed by functionalization of the pyrazole ring with fluorophenyl and thiazole moieties. Key steps include cyclocondensation of hydrazines with diketones and subsequent halogenation or cross-coupling reactions to introduce aryl groups .
Q. How is the stereochemical integrity of the pyrrolidine-3-carboxamide moiety maintained during synthesis?
The pyrrolidine ring is often synthesized via cyclization of γ-amino acids or through asymmetric catalysis to control stereochemistry. Post-synthetic modifications, such as coupling with activated carboxylic acids (e.g., using EDC/HOBt), ensure retention of stereochemistry. Purity is verified via chiral HPLC or X-ray crystallography .
Q. What spectroscopic methods are critical for structural validation of this compound?
- NMR : H and C NMR confirm substituent positions and regiochemistry.
- X-ray crystallography : Resolves absolute configuration, especially for the pyrrolidine and thiazole moieties .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Contradictions may arise from off-target effects or assay variability. Solutions include:
- Orthogonal assays : Use multiple biological models (e.g., enzyme inhibition, cell-based assays) to confirm activity.
- Metabolic stability studies : Assess whether metabolites contribute to observed discrepancies .
- Co-crystallization studies : Resolve binding modes to clarify SAR .
Q. What experimental design considerations are crucial for optimizing yield in multi-step syntheses?
- Stepwise purification : Intermediate isolation via column chromatography or recrystallization minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility in condensation steps .
- Catalyst screening : Pd-based catalysts improve efficiency in Suzuki-Miyaura couplings for aryl-thiazole formation .
Q. How can computational modeling aid in predicting binding affinity to target proteins?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with active sites.
- MD simulations : Assess stability of ligand-protein complexes over time.
- Free-energy calculations : MM-GBSA/PBSA methods quantify binding energies, guiding SAR refinements .
Q. What strategies mitigate side reactions during fluorophenyl-thiazole coupling?
- Protecting groups : Temporarily shield reactive sites (e.g., NH in pyrazole) during coupling.
- Low-temperature conditions : Reduce undesired nucleophilic substitutions.
- Pd catalyst optimization : Use ligands like XPhos to enhance selectivity in cross-couplings .
Methodological Notes
- Data Contradiction Analysis : Cross-validate crystallographic data with computational models to resolve structural ambiguities .
- Bioassay Design : Include positive/negative controls (e.g., known inhibitors) to normalize activity measurements across labs .
- Synthetic Scalability : Pilot reactions at milligram scale before scaling up, monitoring for exothermicity or intermediate degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
